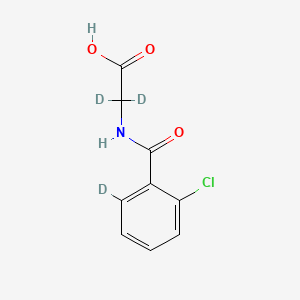

2-Chloro Hippuric Acid-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

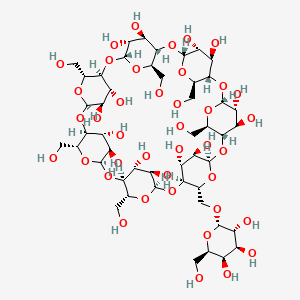

2-Chloro Hippuric Acid-d3 is the labelled analogue of 2-Chloro Hippuric Acid . It is a metabolite of Isoprophenamine and Ticlopidine . The molecular formula is CHClNO and the average mass is 213.618 Da .

Synthesis Analysis

The synthesis of 2-Chloro Hippuric Acid-d3 involves the use of mild organic acid such as Tartaric acid and Citric acid instead of Hydrochloric acid . Potassium carbonate, a green chemical base, is used instead of sodium hydroxide . This procedure is considered a green approach for the synthesis of Hippuric acid .Molecular Structure Analysis

The molecular formula of 2-Chloro Hippuric Acid-d3 is C9H5D3ClNO3 . The average mass is 213.618 Da and the mono-isotopic mass is 213.019272 Da .Chemical Reactions Analysis

Hippuric acid is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . In terms of mechanism, benzoic acid is converted to benzoyl CoA, an acylating agent . Hippuric acid may be formed from the essential amino acid phenylalanine through at least two pathways .Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro Hippuric Acid-d3 is C9H5D3ClNO3 . The average mass is 213.618 Da and the mono-isotopic mass is 213.019272 Da . The boiling point is 441.9±30.0 °C at 760 mmHg . The melting point is 178-180°C . The density is 1.4±0.1 g/cm3 .Mecanismo De Acción

Safety and Hazards

Hippuric acid is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

2-Chloro Hippuric Acid-d3 is used in metabolic research, clinical diagnostics, organic chemistry, and environmental studies . It allows researchers to study metabolic pathways in vivo in a safe manner . It is also used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . Future research may focus on its metabolism and clearance in older subjects to provide valuable information for disentangling the complex interaction between diet, gut microbiota, frailty and multimorbidity .

Propiedades

IUPAC Name |

2-[(2-chloro-6-deuteriobenzoyl)amino]-2,2-dideuterioacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i3D,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHWTQYNZUNGIA-JXIVCAPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1)Cl)C(=O)NC([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro Hippuric Acid-d3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)